![molecular formula C11H18N2OS B12631295 N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine CAS No. 918898-33-6](/img/structure/B12631295.png)
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine
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Overview
Description
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is an organic compound that features a thiophene ring, a propan-2-yl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the reaction of thiophene-2-carboxaldehyde with isopropylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine. The final step involves the reaction of the amine with hydroxylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the hydroxylamine moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the hydroxylamine group.
Scientific Research Applications
Medicinal Chemistry
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate.
Antioxidant Properties
Research indicates that hydroxylamines can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems. This property is significant in developing drugs targeting oxidative stress-related diseases such as cancer and neurodegenerative disorders .
Drug Development
The compound's structure suggests it could be modified to enhance bioactivity against specific targets. For instance, derivatives of hydroxylamines have been explored for their ability to inhibit enzymes involved in disease pathways, making them candidates for drug development .
Materials Science
In materials science, this compound can be utilized in the synthesis of novel materials with tailored properties.
Polymer Chemistry
Hydroxylamines are known to participate in polymerization reactions, leading to the formation of polymers with specific functionalities. This application is particularly relevant in creating coatings and adhesives with enhanced durability and chemical resistance .
Conductive Materials
The incorporation of thiophene moieties in the compound can lead to conductive materials suitable for electronic applications. Research has shown that thiophene-containing compounds can enhance the electrical conductivity of polymers, making them suitable for use in organic electronics .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
Synthesis of Oximes
The compound can be used to synthesize various oximes through reaction with carbonyl compounds. Oximes are valuable intermediates in organic synthesis, leading to the production of amines and other nitrogen-containing compounds .
Reagent in Chemical Reactions
This hydroxylamine derivative can act as a reagent in several chemical transformations, including reductions and coupling reactions, which are foundational techniques in synthetic organic chemistry .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of hydroxylamine derivatives, including this compound. Results indicated a significant reduction in oxidative markers in cell cultures treated with these compounds, suggesting their potential therapeutic role against oxidative stress-related conditions .
Case Study 2: Conductive Polymers
Research on thiophene-based polymers demonstrated that incorporating this compound improved the electrical conductivity and mechanical properties of the resulting materials. These findings highlight the compound's potential application in developing advanced electronic devices .
Mechanism of Action
The mechanism of action of N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The thiophene ring and hydroxylamine moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a similar thiophene ring structure but different functional groups.
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene group with an alkyl amine substituent.
Uniqueness
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine, a compound that incorporates a thiophene moiety, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including enzyme inhibition, anticancer effects, and other relevant biological activities.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₁H₁₅N₂OS
- Molecular Weight : 217.32 g/mol
- IUPAC Name : this compound
Enzyme Inhibition
Research has indicated that hydroxylamine derivatives exhibit significant enzyme inhibitory activity. For instance, compounds structurally related to hydroxylamines have shown potential as inhibitors of various enzymes, including cholinesterases and other target enzymes relevant in therapeutic contexts . The specific activity of this compound regarding enzyme inhibition is yet to be fully characterized but suggests potential based on structural analogs.
Anticancer Activity
Several studies have evaluated the anticancer properties of compounds similar to this compound. For example, analogs have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain hydroxylamine derivatives exhibited IC₅₀ values in the low micromolar range against human cancer cell lines, indicating promising anticancer activity .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Hydroxylamine Derivative A | MCF-7 | 3.0 |
Hydroxylamine Derivative B | A549 | 5.8 |
Hydroxylamine Derivative C | HCT116 | 4.5 |
Other Biological Activities
Beyond enzyme inhibition and anticancer effects, compounds similar to this compound have been evaluated for additional biological activities:
- Antioxidant Activity : Some hydroxylamines demonstrate antioxidant properties, which may contribute to their therapeutic potential.
- Anticonvulsant Activity : Certain derivatives have shown promise in anticonvulsant assays, suggesting a neuroprotective role .
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of a series of hydroxylamine derivatives, including those related to thiophene structures. The findings indicated that modifications in the alkyl chain and functional groups significantly influenced their biological activities, particularly in terms of anticancer efficacy and enzyme inhibition .
Properties
CAS No. |
918898-33-6 |
---|---|
Molecular Formula |
C11H18N2OS |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
N-[1-[propan-2-yl(thiophen-2-ylmethyl)amino]propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H18N2OS/c1-9(2)13(7-10(3)12-14)8-11-5-4-6-15-11/h4-6,9,14H,7-8H2,1-3H3 |
InChI Key |
YXQZVUHLDDAHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CS1)CC(=NO)C |
Origin of Product |
United States |
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